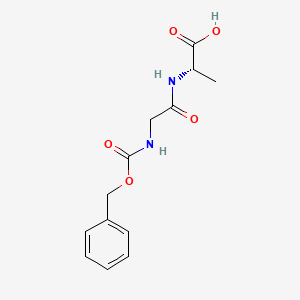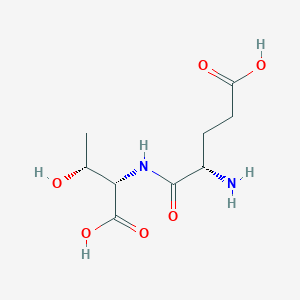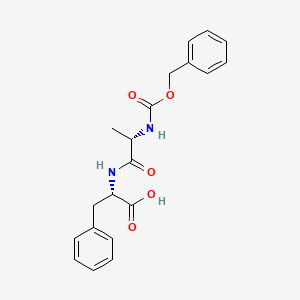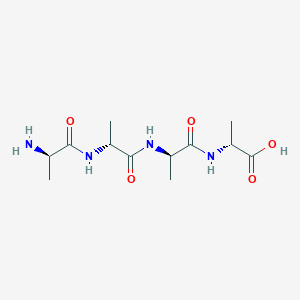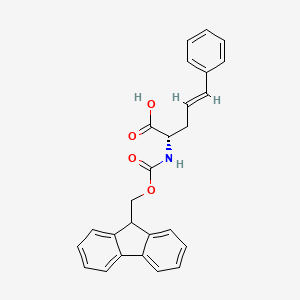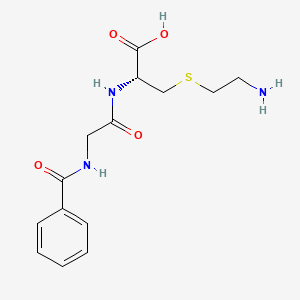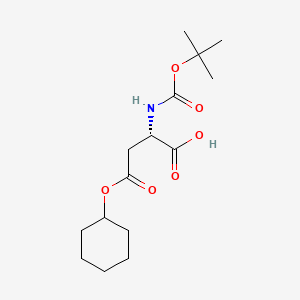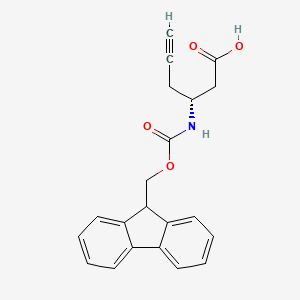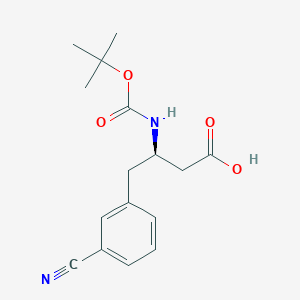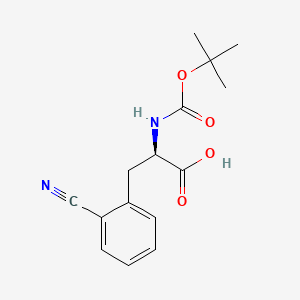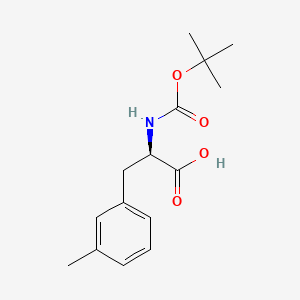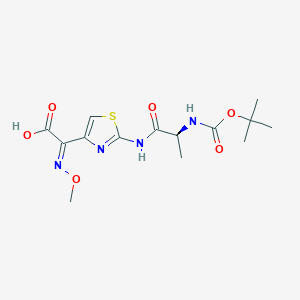
Boc-L-Alanyl oxamidine acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Alanyl oxamidine acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of oxamidine, a class of compounds known for their antiviral, antiparasitic, and anticancer properties. This compound is often used as an intermediate in the synthesis of biologically active molecules and as a temporary protecting group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The final product is obtained through purification steps such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Boc-L-Alanyl oxamidine acid may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-L-Alanyl oxamidine acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxamidine moiety to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of oxamidine and amino acids, which can be further utilized in the synthesis of complex molecules .
Applications De Recherche Scientifique
Boc-L-Alanyl oxamidine acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Due to its antiviral, antiparasitic, and anticancer properties, it is investigated for potential therapeutic applications.
Industry: this compound is employed in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-L-Alanyl oxamidine acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the active oxamidine moiety can exert its effects by binding to target proteins and altering their activity .
Comparaison Avec Des Composés Similaires
Boc-L-Alanine: Another Boc-protected amino acid used in peptide synthesis.
Oxamidine Derivatives: Compounds with similar oxamidine moieties, known for their biological activities.
Uniqueness: Boc-L-Alanyl oxamidine acid stands out due to its dual functionality, combining the protective Boc group with the biologically active oxamidine moiety. This unique combination allows for versatile applications in both synthetic chemistry and biological research.
Propriétés
IUPAC Name |
(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-CUBCEWPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

